N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide
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Overview
Description
N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylphenyl group and a dinitrobenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-methylphenyl group: The piperazine ring is then substituted with a 3-methylphenyl group using appropriate reagents and conditions.
Attachment of the carbonyl group: The carbonyl group is introduced to the piperazine ring through a reaction with a suitable carbonylating agent.
Formation of the dinitrobenzohydrazide moiety: The final step involves the reaction of the intermediate compound with 3,5-dinitrobenzohydrazide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Scientific Research Applications
N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperazine: A related compound with similar structural features but different functional groups.
1-methyl-4-phenylpiperazine: Another similar compound with a methyl group substitution.
Uniqueness
N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
137881-89-1 |
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Molecular Formula |
C25H24N6O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C25H24N6O6/c1-17-3-2-4-21(13-17)28-9-11-29(12-10-28)25(33)18-5-7-20(8-6-18)26-27-24(32)19-14-22(30(34)35)16-23(15-19)31(36)37/h2-8,13-16,26H,9-12H2,1H3,(H,27,32) |
InChI Key |
VEXTYGSYVICCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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